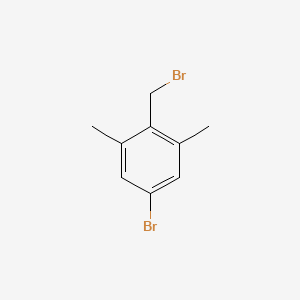

5-Bromo-2-(bromomethyl)-1,3-dimethylbenzene

Description

5-Bromo-2-(bromomethyl)-1,3-dimethylbenzene (CAS: 162744-60-7; molecular formula: C₇H₄Br₂F₂; molecular weight: 285.91 g/mol) is a brominated aromatic compound with two methyl groups and two halogens (Br and F) at distinct positions on the benzene ring . It is classified as a specialty organic intermediate, primarily used in pharmaceutical synthesis, such as in the preparation of selective AT2 receptor ligands (e.g., benzimidazoles) . The compound is stored at 0–6°C due to its sensitivity to thermal decomposition .

Properties

Molecular Formula |

C9H10Br2 |

|---|---|

Molecular Weight |

277.98 g/mol |

IUPAC Name |

5-bromo-2-(bromomethyl)-1,3-dimethylbenzene |

InChI |

InChI=1S/C9H10Br2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4H,5H2,1-2H3 |

InChI Key |

IVWRYPIWVUXBNA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1CBr)C)Br |

Origin of Product |

United States |

Scientific Research Applications

5-Bromo-2-(bromomethyl)-1,3-dimethylbenzene is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-2-(bromomethyl)-1,3-dimethylbenzene exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Dimethylbenzenes

5-Bromo-1,3-dichloro-2-methylbenzene

- Structure : C₇H₅BrCl₂ (MW: 239.93 g/mol)

- Key Differences : Replaces fluorine with chlorine and lacks a bromomethyl group.

- Applications: Used in agrochemical and polymer synthesis.

2-(Bromomethyl)-1,3-dimethylbenzene (CAS: 83902-02-7)

- Structure : C₉H₁₀Br₂ (MW: 274.99 g/mol)

- Key Differences : Lacks fluorine and the 5-bromo substituent.

- Reactivity : The absence of fluorine reduces electronegativity, making it less reactive in nucleophilic substitution reactions compared to the target compound .

5-Bromo-2-iodo-1,3-dimethylbenzene

Toxicity and Environmental Impact

- Non-Brominated Analogs: 1,3-Dimethylbenzene (m-Xylene): Classified as a non-polar anesthetic, causing membrane disruption in aquatic organisms (EC₅₀: 24.8 mg/L for Propsilocerus akamusi larvae) . 1,2-Dimethylbenzene (o-Xylene): Higher toxicity (EC₅₀: 19.2 mg/L) than 1,3-dimethylbenzene due to steric effects enhancing membrane interaction .

- Brominated Derivatives: The addition of bromine in 5-Bromo-2-(bromomethyl)-1,3-dimethylbenzene likely increases toxicity compared to non-halogenated analogs, though direct ecotoxicological data are lacking. Fluorine’s electron-withdrawing effects may modulate bioavailability .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP (Predicted) |

|---|---|---|---|

| This compound | 285.91 | Not reported | ~3.5 (high lipophilicity) |

| 1,3-Dimethylbenzene | 106.16 | 139 | 2.06 |

| 5-Bromo-1,3-dichloro-2-methylbenzene | 239.93 | 245–250 | ~3.8 |

Biological Activity

5-Bromo-2-(bromomethyl)-1,3-dimethylbenzene is an organic compound characterized by its unique structure featuring two bromine substituents and two methyl groups on a benzene ring. This configuration not only enhances its reactivity but also suggests potential biological activities that merit detailed exploration.

The molecular formula of this compound is CHBr, indicating the presence of two bromine atoms and two methyl groups. The synthesis of this compound can be achieved through various methods, including bromination of 1,3-dimethylbenzene using N-bromosuccinimide (NBS) under controlled conditions to ensure high yields and purity.

Biological Activity Overview

Research into the biological activity of this compound primarily focuses on its interactions with biological molecules due to the reactive nature of its bromine substituents. These interactions can lead to the formation of bioactive compounds that may exhibit various pharmacological properties.

Antimicrobial Activity

Studies have indicated that halogenated aromatic compounds, including this compound, possess significant antimicrobial activity. The presence of bromine atoms enhances their ability to disrupt microbial cell membranes, leading to cell death. For instance, compounds with similar structures have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Cytotoxicity and Cancer Research

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has been observed to inhibit the proliferation of human colon carcinoma cells by inducing apoptosis and halting the cell cycle at the G2/M phase. The effective concentration for inducing such effects was found to be around 28.2 µM . This suggests potential applications in cancer therapy, particularly in targeting specific pathways involved in tumor growth.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be further understood by comparing it with structurally related compounds. Below is a table summarizing key features and biological activities of selected compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | CHBr | Two bromine substituents; dimethyl groups | Antimicrobial; cytotoxic to cancer cells |

| 2-Bromo-1,3-dimethylbenzene | CHBr | Single bromine substitution | Moderate antimicrobial activity |

| 4-Bromo-1-methyl-2-nitrobenzene | CHBrN | Contains a nitro group; different reactivity | Potential anti-inflammatory properties |

This comparative analysis highlights the unique position of this compound in terms of its enhanced reactivity and potential biological applications.

Case Studies and Research Findings

Several studies have documented the biological effects of halogenated compounds similar to this compound:

- Anticancer Effects : A study demonstrated that brominated compounds induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting mitochondrial function .

- Antioxidant Properties : Research has shown that certain derivatives exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models .

- Immunomodulatory Effects : Some studies suggest that halogenated compounds can modulate immune responses by affecting cytokine production in macrophages .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-(bromomethyl)-1,3-dimethylbenzene?

- Methodological Answer : The compound can be synthesized via sequential bromination of 1,3-dimethylbenzene derivatives. Key steps include:

- Initial bromination : Use N-bromosuccinimide (NBS) or Br₂ with a Lewis acid catalyst (e.g., FeBr₃) to introduce the first bromine atom at the 5-position .

- Second bromination : Employ photochemical or thermal conditions for benzylic bromination at the 2-position using bromine sources like Br₂ or HBr/H₂O₂ .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity .

Q. How can researchers characterize this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, benzylic CH₂Br at δ 4.3–4.6 ppm) .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 285.91 (C₇H₄Br₂F₂) with fragmentation patterns consistent with bromomethyl groups .

- X-ray Crystallography : Resolves spatial arrangement of substituents; requires high-purity crystals grown via slow evaporation in dichloromethane/hexane .

Q. What are the key stability considerations for handling this compound?

- Stability Profile :

- Thermal Stability : Decomposes above 244°C; avoid prolonged heating during reactions .

- Light Sensitivity : Benzylic bromine is susceptible to photolytic cleavage; store in amber glass under inert gas (N₂/Ar) at 2–8°C .

- Moisture Sensitivity : Hydrolyzes slowly in humid environments; use anhydrous solvents (e.g., THF, DMF) for reactions .

Advanced Research Questions

Q. How can regioselective bromination challenges be addressed during synthesis?

- Experimental Design :

- Directing Groups : Introduce temporary protecting groups (e.g., methoxy) to guide bromination to the 5-position, followed by deprotection and benzylic bromination .

- Catalytic Systems : Use Pd-catalyzed C–H activation for precise functionalization; ligands like PPh₃ enhance selectivity .

- Contradiction Note : Competing bromination at the 4-position occurs with excess Br₂ (>2 eq.), requiring stoichiometric control .

Q. What mechanistic insights exist for its reactivity in cross-coupling reactions?

- Reactivity Studies :

- Suzuki Coupling : The benzylic bromide participates in Pd-mediated coupling with arylboronic acids (e.g., to form biaryl derivatives) but requires careful optimization to avoid β-hydride elimination .

- Buchwald-Hartwig Amination : Limited success due to steric hindrance from methyl groups; use bulky ligands (XPhos) to improve yields .

- Data Contradiction : While benzylic bromides typically show high reactivity, the electron-withdrawing fluorine substituents (if present in analogs) reduce nucleophilic substitution rates .

Q. How do structural modifications impact biological activity in related compounds?

- Case Study : Analog 5-Bromo-2-(difluoromethoxy)-1,3-dimethylbenzene exhibits:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.